Tungstate

Catalysis Oxidation Kinetics

Tungstate (CAS 14311-52-5, WO₄²⁻) is the kinetically superior Group 6 oxoanion for acid-catalyzed oxidations, exhibiting an 8.4-fold higher rate constant (kcat 32.7 vs. 3.87 M⁻¹·s⁻¹) than molybdate in iodide/H₂O₂ systems, enabling reduced catalyst loading and faster throughput. In steel pickling with 0.1–0.5 M HCl, tungstate outperforms molybdate at low inhibitor concentrations via Langmuir-adsorption-controlled protection. For brominated flame-retardant PA 6.6 formulations, zinc tungstate provides UL94 V-2 ratings with smoke suppression unattainable with antimony trioxide. Source ≥99.9% purity tungstate to secure predictable, application-validated performance gains across catalysis, corrosion inhibition, and flame-retardant synergism.

Molecular Formula WO4(2−)
O4W-2
Molecular Weight 247.8 g/mol
CAS No. 14311-52-5
Cat. No. B081510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungstate
CAS14311-52-5
Synonymstungstate
tungstate ion
tungstate, (188)W-labeled
tungstate, W-O4(2-)
Molecular FormulaWO4(2−)
O4W-2
Molecular Weight247.8 g/mol
Structural Identifiers
SMILES[O-][W](=O)(=O)[O-]
InChIInChI=1S/4O.W/q;;2*-1;
InChIKeyPBYZMCDFOULPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungstate (CAS 14311-52-5): Baseline Identification and Procurement-Relevant Class Characteristics


Tungstate (CAS 14311-52-5) refers to the divalent inorganic oxoanion WO₄²⁻, formally defined as tetraoxidotungstate(VI) and derived from tungstic acid [1]. It constitutes a class of tungsten-containing compounds that serve as the foundational anionic unit for ammonium tungstates, alkali metal tungstates (e.g., sodium tungstate dihydrate, Na₂WO₄·2H₂O), and divalent metal tungstates [2]. Within the broader family of Group 6 transition metal oxoanions—encompassing molybdate (MoO₄²⁻) and chromate (CrO₄²⁻)—tungstates exhibit higher molecular mass and distinct redox behavior attributable to tungsten's larger ionic radius and lower electronegativity relative to molybdenum. This report quantifies where tungstate demonstrates verifiable performance differentiation against its closest analogs (molybdate, vanadate, and antimony trioxide) across catalysis, corrosion inhibition, flame retardancy, and energy storage applications.

Tungstate Substitution Risk: Why In-Class Molybdate and Alternative Anions Are Not Drop-In Replacements


Substituting tungstate with its closest congener molybdate or with alternative oxoanions (vanadate, chromate) without empirical verification introduces quantifiable performance variance. In homogeneous catalysis, tungstate exhibits a catalytic rate constant (kcat) approximately 8.4-fold greater than molybdate for iodide oxidation by H₂O₂ (32.7 vs. 3.87 M⁻¹·s⁻¹ at ~22°C) [1]. In corrosion inhibition, tungstate outperforms molybdate at low inhibitor concentrations in HCl media but underperforms across broader concentration ranges [2]. In flame retardant synergism, zinc tungstate demonstrates formulation-dependent efficacy with polymeric brominated flame retardants that differs fundamentally from antimony trioxide, including smoke suppression capability absent from the industry standard synergist [3]. In pseudo-capacitor electrodes, nickel tungstate (NiWO₄) delivers substantially lower discharge capacitance than nickel molybdate (NiMoO₄) but exhibits distinct redox passivation behavior [4]. These domain-specific performance gaps preclude generic substitution without application-specific validation.

Quantitative Differentiation of Tungstate: Comparative Performance Evidence for Scientific Selection


Homogeneous Catalysis: Tungstate vs. Molybdate Kinetic Rate Comparison in Iodide Oxidation

In the Mo(VI)/W(VI)-catalyzed oxidation of iodide by hydrogen peroxide under acidic conditions, tungstate exhibits a catalytic rate constant (kcat) of 32.7 M⁻¹·s⁻¹ at 21.8°C, representing an approximately 8.4-fold increase over molybdate (kcat = 3.87 M⁻¹·s⁻¹ at 22.8°C). The activation enthalpy (ΔH≠) for the tungstate-catalyzed reaction is 41.1 kJ·mol⁻¹ compared with 39.4 kJ·mol⁻¹ for molybdate catalysis [1].

Catalysis Oxidation Kinetics

Homogeneous Catalysis: Tungstate vs. Molybdate vs. Vanadate for Maleic Acid Epoxidation

A comparative kinetic study of tungstate, molybdate, and vanadate ions as catalysts for the epoxidation of maleic acid to cis-epoxysuccinic acid using hydrogen peroxide at pH 5 established that the tungsten-containing catalyst is superior to both molybdate and vanadate under these conditions [1]. The rate equation and activation energy for the tungstate-catalyzed system were determined, confirming its selection as the preferred catalyst for this specific conversion [1].

Epoxidation Catalysis Maleic Acid

Corrosion Inhibition: Tungstate vs. Molybdate Concentration-Dependent Performance in HCl Media

In a comparative study of corrosion inhibition for cold rolling steel (CRS) in 0.1–0.5 M hydrochloric acid, molybdate and tungstate demonstrated concentration-dependent efficacy divergence. At low inhibitor concentrations, tungstate exhibited a stronger inhibitive effect than molybdate; however, molybdate proved superior across broader concentration ranges. Both inhibitors obey Langmuir adsorption isotherm behavior and function as mixed-type inhibitors in acidic media [1]. The percentage inhibition efficiency (IE) showed concentration dependence in 0.2–0.5 M HCl [1].

Corrosion Inhibition Cold Rolling Steel Hydrochloric Acid

Corrosion Inhibition: Tungstate vs. Molybdate Performance Ranking in Formic Acid Media

In 1.0 M formic acid containing 0.2 M chloride ions, the addition of tungstate, molybdate, and nitrite anions retards hydrogen production during aluminum corrosion. The inhibition efficacy follows the descending order: tungstate > molybdate > nitrite [1].

Corrosion Inhibition Aluminum Hydrogen Evolution

Flame Retardant Synergism: Zinc Tungstate vs. Antimony Trioxide in Polyamide 6.6 Formulations

In polyamide 6.6 (PA66) formulations containing polymeric brominated flame retardants (PolyBrFRs), zinc tungstate (ZnW) and tin(II) tungstate (SnW) demonstrated significant flame retardant synergy, achieving LOI increases exceeding 26 vol.%. ZnW-containing formulations with brominated polystyrene (BrPS) or poly(pentabromobenzyl acrylate) (BrPBz) yielded UL94 ratings ≥ V-2 and TGA char residues (corrected for metals content at 500°C) in air > 15 wt.% [1]. Notably, ZnW exhibited significant smoke-suppressing properties comparable to zinc stannate—a functionality absent in the industry-standard synergist antimony trioxide (Sb₂O₃) [1]. BrPS-containing samples with ZnW and SnW generated peak heat release rates (PHRR) approximately 50% lower than equivalent BrPBz samples [1].

Flame Retardant Synergist Polyamide 6.6

Energy Storage: Nickel Tungstate vs. Nickel Molybdate as Pseudo-Capacitor Electrode Materials

A direct comparative study of nickel-based bimetallic oxides as pseudo-capacitor cathode materials revealed that NiMoO₄ demonstrates superior charge storage performance relative to NiWO₄, exhibiting a discharge capacitance of 124 F·g⁻¹ compared with 77 F·g⁻¹ for NiWO₄. NiMoO₄ also shows better capacity retention after 1000 cycles at 87.14% versus 82.22% for NiWO₄ [1]. The lower performance of NiWO₄ is attributed to the formation of a passivation layer composed of WO₃ on the electrode surface during cycling in alkaline solution, whereas NiMoO₄ undergoes fully reversible redox behavior [1].

Supercapacitor Energy Storage Bimetallic Oxide

Tungstate Application Scenarios Supported by Comparative Quantitative Evidence


Low-Concentration Corrosion Inhibitor for Cold Rolling Steel in Hydrochloric Acid Pickling

In industrial steel pickling operations using hydrochloric acid, where inhibitor concentration minimization is a cost and waste-treatment priority, tungstate offers superior inhibition efficiency at low dosing compared with molybdate [1]. The adsorption of tungstate on cold rolling steel surfaces obeys Langmuir isotherm behavior, providing predictable performance in 0.1–0.5 M HCl environments at processing temperatures up to 35°C [1].

Smoke-Suppressing Flame Retardant Synergist for Brominated PA66 Formulations

For polyamide 6.6 compounds requiring brominated flame retardant systems where smoke evolution and toxicity are regulatory constraints, zinc tungstate functions as an effective synergist while providing smoke-suppressing capability absent in antimony trioxide [2]. ZnW-BrPS and ZnW-BrPBz formulations achieve UL94 V-2 ratings with LOI > 26 vol.% and char residues exceeding 15 wt.% [2].

Homogeneous Catalyst for Selective Epoxidation of Maleic Acid to cis-Epoxysuccinic Acid

In synthetic organic chemistry requiring conversion of maleic acid to cis-epoxysuccinic acid using hydrogen peroxide as oxidant, tungstate is the empirically preferred homogeneous catalyst among Group 5/6 oxoanions at pH 5, outperforming both molybdate and vanadate [3]. The established rate equation enables precise reaction engineering for process scale-up [3].

High-Rate Homogeneous Oxidation Catalyst for Iodide-Containing Systems

For oxidation reactions involving iodide and hydrogen peroxide under acidic conditions, tungstate provides an approximately 8.4-fold higher catalytic rate constant compared with molybdate (32.7 vs. 3.87 M⁻¹·s⁻¹) [4]. This kinetic advantage may translate to reduced catalyst loading or accelerated reaction times in processes where throughput is a critical economic parameter [4].

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